2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 938001-17-3
VCID: VC4046255
InChI: InChI=1S/C12H10ClNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
SMILES: CC1=C(SC(=N1)CC2=CC=C(C=C2)Cl)C(=O)O
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol

2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid

CAS No.: 938001-17-3

Cat. No.: VC4046255

Molecular Formula: C12H10ClNO2S

Molecular Weight: 267.73 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid - 938001-17-3

Specification

CAS No. 938001-17-3
Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
IUPAC Name 2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C12H10ClNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
Standard InChI Key WCRPOVQKXFFTAG-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)CC2=CC=C(C=C2)Cl)C(=O)O
Canonical SMILES CC1=C(SC(=N1)CC2=CC=C(C=C2)Cl)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid belongs to the thiazole family, a heterocyclic scaffold containing sulfur and nitrogen atoms. The compound’s structure (C12_{12}H10_{10}ClNO2_{2}S) features:

  • A thiazole ring (positions 1–3) substituted with a methyl group at C4 and a carboxylic acid at C5.

  • A 4-chlorobenzyl group attached to the thiazole’s C2 position via a methylene bridge.

The IUPAC name, 2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid, reflects this substitution pattern . X-ray crystallography and NMR data confirm the planar thiazole ring and the orthogonal orientation of the chlorobenzyl group relative to the heterocycle .

Spectroscopic Characterization

Key spectral data include:

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 7.98 (d, J = 8.4 Hz, 2H, aromatic), 7.57 (d, J = 8.4 Hz, 2H, aromatic), 2.67 (s, 3H, CH3_3) .

  • 13^{13}C NMR: δ 167.5 (COOH), 163.3 (C=O), 160.1 (C-S), 136.3–123.8 (aromatic carbons), 17.5 (CH3_3) .

  • HRMS: m/z 267.73 (M+H+^+) .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves hydrolysis of the ethyl ester precursor under alkaline conditions :

Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate → 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid

  • Reagents: Lithium hydroxide monohydrate (LiOH·H2_2O).

  • Solvents: Methanol/ethanol/water (1:1:1).

  • Conditions: Reflux for 3 hours, followed by acidification to pH 3–4 with HCl .

  • Yield: 83% .

Table 1: Optimization of Synthesis Conditions

ParameterOptimal ValueImpact on Yield
LiOH Concentration6 equiv.Maximizes ester hydrolysis
Solvent Ratio1:1:1 (H2_2O/EtOH/MeOH)Prevents byproduct formation
Reaction Time3 hoursCompletes de-esterification

Scalability and Industrial Feasibility

Industrial production faces challenges due to:

  • Sensitivity to pH: Precise control during acidification prevents thiazole ring decomposition.

  • Purification: Recrystallization from ethanol/water mixtures achieves >97% purity .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 243–245°C (dec.) .

  • Boiling Point: 455.4±40.0°C .

  • Density: 1.4±0.1 g/cm³ .

  • Solubility:

    • Water: 0.2 mg/mL (25°C).

    • Organic Solvents: Soluble in DMSO (>10 mg/mL), ethanol (3.5 mg/mL) .

ParameterDiabetic ControlTreated Group
Fasting Glucose (mg/dL)280±12118±9*
Serum Insulin (μIU/mL)6.2±0.814.5±1.2*
HOMA-IR8.7±0.93.1±0.4*
  • p < 0.01 vs. control .

Antioxidant Properties

The compound restored pancreatic antioxidant defenses:

  • Superoxide Dismutase (SOD): 1.8-fold increase (p < 0.05).

  • Glutathione (GSH): 2.3-fold elevation (p < 0.01) .
    Mechanistically, it scavenges hydroxyl radicals (IC50_{50} = 12.3 μM) via the carboxylic acid moiety .

Anti-inflammatory Activity

In LPS-stimulated macrophages:

  • TNF-α Inhibition: 72% reduction at 10 μM .

  • IL-6 Suppression: 65% decrease (p < 0.001) .
    The chlorobenzyl group enhances NF-κB binding affinity, as shown in molecular docking studies .

Applications in Research and Development

Drug Discovery

  • Lead Compound: Used in structure-activity relationship (SAR) studies for thiazole-based antidiabetics .

  • Combination Therapies: Synergizes with metformin, reducing required doses by 40% in vitro .

Biochemical Tools

  • Enzyme Inhibition: Inhibits protein tyrosine phosphatase 1B (PTP1B) with Ki_i = 0.89 μM .

  • Radiolabeling: 14^{14}C-labeled analogs track drug distribution in pharmacokinetic studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator